molecular formula C21H24N2O7S B12474375 Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate

Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B12474375
M. Wt: 448.5 g/mol
InChI Key: GWQDWKYEGJMMRA-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. This ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate

Uniqueness

Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a sulfonamide group allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C21H24N2O7S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C21H24N2O7S/c1-3-30-21(25)15-4-6-16(7-5-15)22-31(26,27)17-8-9-19(28-2)18(14-17)20(24)23-10-12-29-13-11-23/h4-9,14,22H,3,10-13H2,1-2H3

InChI Key

GWQDWKYEGJMMRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3

Origin of Product

United States

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